Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 1403469-18-0
VCID: VC16235606
InChI: InChI=1S/C15H17BFNO3/c1-14(2)15(3,4)21-16(20-14)11-5-10(6-12(17)7-11)13-8-18-9-19-13/h5-9H,1-4H3
SMILES:
Molecular Formula: C15H17BFNO3
Molecular Weight: 289.11 g/mol

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

CAS No.: 1403469-18-0

Cat. No.: VC16235606

Molecular Formula: C15H17BFNO3

Molecular Weight: 289.11 g/mol

* For research use only. Not for human or veterinary use.

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- - 1403469-18-0

Specification

CAS No. 1403469-18-0
Molecular Formula C15H17BFNO3
Molecular Weight 289.11 g/mol
IUPAC Name 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
Standard InChI InChI=1S/C15H17BFNO3/c1-14(2)15(3,4)21-16(20-14)11-5-10(6-12(17)7-11)13-8-18-9-19-13/h5-9H,1-4H3
Standard InChI Key KHNFEFXTDIVATG-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C3=CN=CO3

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxazole integrates three key components:

  • Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

  • Fluorinated phenyl group: A benzene ring substituted with fluorine at the 3-position.

  • Boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position of the phenyl ring.

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₁₈BFNO₃, derived as follows:

  • Oxazole: C₃H₃NO

  • Substituted phenyl group: C₆H₃F(C₆H₁₀BO₂)

  • Boronate ester: C₆H₁₀BO₂

The molecular weight is 309.14 g/mol, calculated using atomic masses:

  • Carbon (12.01 × 16) + Hydrogen (1.01 × 18) + Boron (10.81) + Fluorine (19.00) + Nitrogen (14.01) + Oxygen (16.00 × 3) = 309.14 g/mol .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The oxazole ring exhibits characteristic C=N and C-O stretches at 1,640–1,680 cm⁻¹ and 1,200–1,250 cm⁻¹, respectively .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the fluorine atom causing deshielding effects. The tetramethyl groups of the boronate ester appear as a singlet at δ 1.3 ppm .

    • ¹³C NMR: The boron-bound carbon resonates at δ 85–90 ppm, while the oxazole carbons appear at δ 145–160 ppm.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxazole involves two primary steps:

Boronate Ester Installation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via direct borylation or Suzuki-Miyaura coupling:

  • Direct Borylation: A meta-selective iridium-catalyzed C–H borylation using [Ir(COD)OMe]₂ and dtbpy (4,4′-di-tert-butylbipyridine) achieves regioselective boron incorporation at the 5-position of the fluorinated phenyl ring .

  • Suzuki Coupling: A pre-functionalized bromo- or iodoarene undergoes cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) .

Oxazole Ring Formation

The oxazole moiety is constructed via cyclization reactions:

  • Robinson-Gabriel Synthesis: Condensation of α-acylaminoketones with dehydrating agents (e.g., P₂O₅) yields the oxazole ring .

  • Van Leusen Reaction: Tosylmethyl isocyanide (TosMIC) reacts with aldehydes or ketones under basic conditions to form oxazoles .

Optimization Challenges

  • Regioselectivity: Competing para-borylation is suppressed using sterically hindered ligands (e.g., DTBM-SEGPHOS) .

  • Boronate Stability: Moisture-sensitive intermediates require anhydrous conditions (e.g., glovebox techniques) to prevent hydrolysis.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–115°C and decomposition onset at 250°C, attributed to the thermal lability of the boronate ester .

Solubility and Reactivity

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic pinacol boronate group.

  • Reactivity: The boronate ester participates in Suzuki-Miyaura cross-couplings, enabling carbon–carbon bond formation with aryl halides .

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings, enabling access to biaryl systems for pharmaceutical intermediates (e.g., kinase inhibitors) .

Metal-Organic Frameworks (MOFs)

Incorporation into MOFs as a ligand enhances porosity and catalytic activity. For example, Cu(II)-based MOFs with oxazole-boronate ligands exhibit improved performance in alcohol oxidation reactions (e.g., 89% selectivity for benzyl alcohol oxidation) .

Fluorinated Drug Candidates

The fluorine atom enhances metabolic stability and bioavailability. Derivatives of this compound are explored as anticancer agents targeting EGFR tyrosine kinase .

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